molecular formula C16H20N6 B3801653 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine

Cat. No.: B3801653
M. Wt: 296.37 g/mol
InChI Key: AELUNFRNIYNVEY-UHFFFAOYSA-N
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Description

The compound “1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine” is a complex organic molecule that contains several functional groups including a pyrazole ring, a triazole ring, and an amine group. Pyrazole and triazole rings are heterocyclic aromatic compounds that contain nitrogen atoms. These types of compounds are often found in pharmaceuticals and agrochemicals due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and triazole rings, followed by the introduction of the amine group. The exact synthesis process would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and triazole rings, along with the amine group. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole and triazole rings, as well as the amine group. These functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and triazole rings, as well as the amine group. These groups can affect properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Compounds containing pyrazole and triazole rings are often involved in interactions with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to determine its mechanism of action, as well as investigations into its potential applications in areas such as pharmaceuticals or agrochemicals .

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[4-(1,2,4-triazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6/c1-13-15(8-18-21(13)3)10-20(2)9-14-4-6-16(7-5-14)22-12-17-11-19-22/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELUNFRNIYNVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)CC2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine
Reactant of Route 2
Reactant of Route 2
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine
Reactant of Route 3
Reactant of Route 3
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine
Reactant of Route 4
Reactant of Route 4
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine
Reactant of Route 5
Reactant of Route 5
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine
Reactant of Route 6
Reactant of Route 6
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine

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